Isobucaine hydrochloride

Catalog No.
S530880
CAS No.
3562-15-0
M.F
C15H24ClNO2
M. Wt
285.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobucaine hydrochloride

CAS Number

3562-15-0

Product Name

Isobucaine hydrochloride

IUPAC Name

[2-methyl-2-(2-methylpropylamino)propyl] benzoate;hydrochloride

Molecular Formula

C15H24ClNO2

Molecular Weight

285.81 g/mol

InChI

InChI=1S/C15H23NO2.ClH/c1-12(2)10-16-15(3,4)11-18-14(17)13-8-6-5-7-9-13;/h5-9,12,16H,10-11H2,1-4H3;1H

InChI Key

HVBPUDDMBXSIGP-UHFFFAOYSA-N

SMILES

CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1.Cl

Solubility

Soluble in DMSO

Synonyms

Isobucaine hydrochloride; Isobucaine HCl; Isobucaine;

Canonical SMILES

CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1.Cl

Description

The exact mass of the compound Isobucaine hydrochloride is 285.15 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isobucaine hydrochloride is a local anesthetic compound with the chemical formula C₁₅H₂₄ClNO₂ and a molecular weight of approximately 285.81 g/mol. It is classified as a tertiary amine and is structurally related to other local anesthetics. The compound appears as a white crystalline powder and is soluble in water, making it suitable for various pharmaceutical applications. Isobucaine hydrochloride is primarily used to block nerve impulses in specific areas of the body, providing temporary pain relief during surgical procedures or dental work .

The chemical behavior of Isobucaine hydrochloride can be characterized by its interactions with various reagents. As a local anesthetic, it primarily functions through the inhibition of sodium ion channels in neuronal membranes, preventing the propagation of action potentials. In terms of synthesis, Isobucaine hydrochloride can undergo hydrolysis under acidic or basic conditions, leading to the formation of its parent compound, Isobucaine. Additionally, it can react with electrophiles due to the presence of the amine group, facilitating various derivatization reactions that may enhance its pharmacological properties .

Isobucaine hydrochloride exhibits significant biological activity as a local anesthetic. Its mechanism of action involves blocking voltage-gated sodium channels in nerve cells, which inhibits the generation and conduction of nerve impulses. This results in localized loss of sensation in the area where it is administered. The onset of action is typically rapid, and its duration can vary based on the concentration used and the specific formulation. Clinical studies have demonstrated its effectiveness in various applications, including dental procedures and minor surgeries .

The synthesis of Isobucaine hydrochloride typically involves several steps:

  • Formation of Isobucaine: The starting material is often a benzoate ester, which undergoes an alkylation reaction with 2-methylpropylamine.
  • Hydrochloride Salt Formation: The free base form of Isobucaine is then treated with hydrochloric acid to yield Isobucaine hydrochloride.
  • Purification: The final product is purified through recrystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

This synthetic route allows for the efficient production of Isobucaine hydrochloride while maintaining its biological activity .

Isobucaine hydrochloride has several applications in medical settings:

  • Local Anesthesia: It is primarily used for providing local anesthesia during surgical procedures, including dental work.
  • Pain Management: It may be employed in pain management protocols for patients undergoing minor surgeries or diagnostic procedures.
  • Research

Interaction studies involving Isobucaine hydrochloride have primarily focused on its pharmacokinetics and pharmacodynamics when co-administered with other anesthetics or analgesics. Research indicates that combining Isobucaine with other agents can enhance analgesic effects while minimizing systemic toxicity. Additionally, studies have shown that certain metabolic pathways may be affected when Isobucaine interacts with drugs that influence liver enzyme activity, potentially altering its efficacy and safety profile .

Isobucaine hydrochloride shares structural similarities and pharmacological properties with several other local anesthetics. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
LidocaineC₁₄H₂₂N₂OWidely used; has antiarrhythmic properties
BupivacaineC₁₈H₂₃N₃OLonger duration of action; more potent than Isobucaine
ProcaineC₁₁H₁₄N₂O₂Shorter duration; less potent compared to Isobucaine
TetracaineC₁₁H₁₅N₃O₂Longer-acting; used primarily in topical applications

Isobucaine hydrochloride stands out due to its balance between potency and duration of action, making it particularly effective for specific surgical applications without excessive systemic effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

285.1495567 g/mol

Monoisotopic Mass

285.1495567 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0C78CV13XZ

Wikipedia

Isobucaine hydrochloride

Dates

Last modified: 02-18-2024
1: FELDMANN EG, HEFFERREN JJ, KOEHLER HM, REASENBERG JR. Qualitative and quantitative tests for isobucaine hydrochloride. J Pharm Sci. 1961 Apr;50:347-50. PubMed PMID: 13698723.

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